molecular formula C13H12ClN3O3 B2756139 N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 941998-52-3

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2756139
CAS No.: 941998-52-3
M. Wt: 293.71
InChI Key: UTQZTGWAGUMQFN-UHFFFAOYSA-N
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Description

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide is a compound that features a combination of a chlorophenethyl group and an isoxazole moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the formation of the isoxazole ring followed by its coupling with the chlorophenethyl group through an oxalamide linkage. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The chlorophenethyl group can be reduced to modify its electronic properties.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring and the chlorophenethyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while reduction of the chlorophenethyl group could produce the corresponding ethyl derivatives.

Scientific Research Applications

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Its potential therapeutic properties, such as anti-inflammatory or anticancer activities, can be explored.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the chlorophenethyl group can modulate the compound’s lipophilicity and membrane permeability. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and oxalamide-linked molecules, such as:

Uniqueness

N1-(4-chlorophenethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O3/c14-10-3-1-9(2-4-10)5-7-15-12(18)13(19)16-11-6-8-20-17-11/h1-4,6,8H,5,7H2,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQZTGWAGUMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=NOC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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